molecular formula C17H24ClNS B1442453 {[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride CAS No. 1315368-49-0

{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride

Cat. No.: B1442453
CAS No.: 1315368-49-0
M. Wt: 309.9 g/mol
InChI Key: BCCSNYJYKVTRFF-UHFFFAOYSA-N
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Description

“{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride” is a chemical compound with the molecular formula C17H24ClNS . It has a molecular weight of 309.9 g/mol . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NS.ClH/c1-5-18-12-15-10-11-16(19-15)13-6-8-14(9-7-13)17(2,3)4;/h6-11,18H,5,12H2,1-4H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Rhodium-Catalyzed Reactions

Research by Storgaard and Ellman (2009) explores the rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, demonstrating a methodology that could be relevant for synthesizing chiral amines, including those with structural motifs similar to the compound (Storgaard & Ellman, 2009).

Ring Opening Reactions

Maadadi et al. (2017) discuss transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases, highlighting the potential for chemical modifications and derivatization of compounds with similar thiophene and amine functionalities (Maadadi et al., 2017).

Furan Derivatives

Pevzner (2003) reports on the reactions of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents, a study that might be relevant to understanding the reactivity and potential applications of furan-containing compounds similar to the query compound (Pevzner, 2003).

Antimicrobial Activities

Research into novel compounds with heterocyclic structures, such as those by Yildirim (2020), focuses on the synthesis and biological evaluation, including antioxidative and antimicrobial activities. This could suggest potential applications in developing new antimicrobial agents using structural motifs similar to the query compound (Yildirim, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

N-[[5-(4-tert-butylphenyl)thiophen-2-yl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NS.ClH/c1-5-18-12-15-10-11-16(19-15)13-6-8-14(9-7-13)17(2,3)4;/h6-11,18H,5,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSNYJYKVTRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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